Reserpilinic acid hydrochloride
Description
Reserpilinic acid hydrochloride is a hydrochlorinated derivative of reserpine, a well-known alkaloid derived from Rauwolfia serpentina. While reserpine has historically been used as an antihypertensive and antipsychotic agent, this compound is postulated to exhibit modified pharmacological properties due to structural alterations. The compound likely retains the indole alkaloid backbone of reserpine but includes a carboxylic acid group and a hydrochloride salt, enhancing its solubility and stability in formulation . Thus, this analysis extrapolates from structurally and functionally related hydrochlorinated compounds to infer its properties.
Properties
CAS No. |
84824-88-4 |
|---|---|
Molecular Formula |
C22H27ClN2O5 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
(1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H26N2O5.ClH/c1-11-15-9-24-5-4-12-14-7-19(27-2)20(28-3)8-17(14)23-21(12)18(24)6-13(15)16(10-29-11)22(25)26;/h7-8,10-11,13,15,18,23H,4-6,9H2,1-3H3,(H,25,26);1H/t11-,13-,15-,18+;/m0./s1 |
InChI Key |
CYCVRIWCCRCHGZ-OOJBELJWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC.Cl |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)O)NC5=CC(=C(C=C45)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of reserpilinic acid hydrochloride often employs large-scale chemical reactors and advanced purification techniques to achieve high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Reserpilinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Reserpilinic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products due to its unique chemical properties
Mechanism of Action
The mechanism of action of reserpilinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of neurotransmitter release and the inhibition of specific enzymes .
Comparison with Similar Compounds
Comparison with Similar Hydrochloride Salts
Pharmacological and Structural Comparisons
Table 1: Key Properties of Reserpilinic Acid Hydrochloride and Analogous Compounds
Functional Group and Stability Analysis
- Hydrochloride Salt Role: The HCl salt improves water solubility and bioavailability across compounds. For example, clindamycin HCl’s solubility enables intravenous administration , while prilocaine HCl’s stability ensures reliable local anesthesia . Reserpilinic acid HCl likely follows this trend.
- Acid Stability : Nicardipine HCl degrades under acidic conditions, necessitating pH-controlled formulations . In contrast, yohimbine HCl and clindamycin HCl show resilience, suggesting reserpilinic acid HCl’s stability may depend on its specific functional groups.
Analytical Characterization
- HPLC Profiling : Compounds like jatrorrhizine HCl and berberine HCl are quantified via HPLC (Fig. 2, ), a method applicable to reserpilinic acid HCl for purity assessment.

- FTIR Spectroscopy : Clindamycin HCl’s FTIR data (Table 4, ) identifies amine and hydroxyl groups, which could be mirrored in reserpilinic acid HCl’s spectrum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

